molecular formula C19H22N4O4S B2714999 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 941501-74-2

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No. B2714999
CAS RN: 941501-74-2
M. Wt: 402.47
InChI Key: AGRAJGKYNLHJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that may be useful in understanding various biochemical and physiological processes.

Scientific Research Applications

Cytotoxic Activities

Research on benzhydrylpiperazine derivatives, including compounds with sulfonyl and benzamide groups similar to 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide, has shown promising cytotoxic activities against cancer cell lines. For instance, a study found that benzamide derivatives displayed high cytotoxic activity, indicating their potential use in cancer therapy (Gurdal et al., 2013).

Cardiac Electrophysiological Activity

Compounds with structural similarities to 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide have been evaluated for their cardiac electrophysiological activity. A study highlighted the potential of N-substituted imidazolylbenzamides and benzene-sulfonamides as selective class III agents, demonstrating their effectiveness in in vitro assays and suggesting their utility in treating arrhythmias (Morgan et al., 1990).

Complexation with Metal Ions

Sulfonylated compounds, including those related to 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide, have been studied for their ability to form complexes with metal ions. A study on the complexation of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions suggested potential applications in enhancing the biological and catalytic potential of such ligands in pharmaceutical and chemical industries (Orie et al., 2021).

Antimicrobial and Antifungal Activities

The synthesis of new pyridine derivatives, including those with sulfonyl and benzamide functionalities, has been linked to antimicrobial and antifungal activities. These compounds have been structurally characterized and screened for their biological activities, providing insights into their potential therapeutic applications (Patel & Agravat, 2007).

Anti-inflammatory and Analgesic Activity

Amidine and hydrazone derivatives of compounds with sulfonyl and benzamide groups have shown promising anti-inflammatory and analgesic activities. This indicates the potential of these compounds in developing new therapeutic agents for treating inflammation and pain (Sondhi et al., 2006).

Mechanism of Action

properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-14-5-3-8-18(20-14)21-19(25)16-6-4-7-17(13-16)28(26,27)23-11-9-22(10-12-23)15(2)24/h3-8,13H,9-12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRAJGKYNLHJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide

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